Cas no 3271-80-5 (1,1'-Biphenyl-2-yl Acetate)
1,1'-Biphenyl-2-yl Acetate Chemical and Physical Properties
Names and Identifiers
-
- biphenyl-2-yl acetate
- [1,1'-BIPHENYL]-2-YL ACETATE
- 2-Acetoxybiphenyl
- 2-biphenyl acetate
- 2-Biphenylol acetate
- 2-phenylphenyl acetate
- AC1L5OL9
- acetic acid biphenyl-2-yl ester
- Ambcb5108683
- Biphenylyl-(2)-acetat
- CBDivE_002970
- Essigsaeure-biphenyl-2-ylester
- o-acetoxybiphenyl
- SureCN3728321
- SR-01000195544-1
- [1,1'-Biphenyl]-2-yl acetate #
- G15795
- 3271-80-5
- Q63395355
- HMS1577I04
- AKOS003436217
- SCHEMBL3728321
- DTXSID30283248
- 2-Biphenylol, acetate
- (2-phenylphenyl) acetate
- NSC30651
- SR-01000195544
- Acetic acid 2-biphenylyl ester
- NSC-30651
- [1,1'-Biphenyl]-2-ol, acetate
- 1,1'-Biphenyl-2-yl Acetate
-
- MDL: MFCD00447698
- Inchi: 1S/C14H12O2/c1-11(15)16-14-10-6-5-9-13(14)12-7-3-2-4-8-12/h2-10H,1H3
- InChI Key: UZUGIHHGLRFGMJ-UHFFFAOYSA-N
- SMILES: O(C(C)=O)C1C=CC=CC=1C1C=CC=CC=1
Computed Properties
- Exact Mass: 212.08376
- Monoisotopic Mass: 212.08373
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 26.3
Experimental Properties
- Density: 1.103
- Boiling Point: 341.6°C at 760 mmHg
- Flash Point: 118°C
- Refractive Index: 1.559
- PSA: 26.3
- LogP: 3.27890
1,1'-Biphenyl-2-yl Acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B049395-50mg |
[1,1'-Biphenyl]-2-yl Acetate |
3271-80-5 | 50mg |
$ 200.00 | 2022-04-02 | ||
| TRC | B049395-100mg |
[1,1'-Biphenyl]-2-yl Acetate |
3271-80-5 | 100mg |
$ 325.00 | 2022-04-02 | ||
| TRC | B049395-250mg |
[1,1'-Biphenyl]-2-yl Acetate |
3271-80-5 | 250mg |
$ 650.00 | 2022-04-02 | ||
| eNovation Chemicals LLC | D589794-200g |
2-Acetoxybiphenyl |
3271-80-5 | 95% | 200g |
$995 | 2024-08-03 | |
| eNovation Chemicals LLC | D589794-200g |
2-Acetoxybiphenyl |
3271-80-5 | 95% | 200g |
$995 | 2025-02-25 | |
| eNovation Chemicals LLC | D589794-200g |
2-Acetoxybiphenyl |
3271-80-5 | 95% | 200g |
$995 | 2025-02-20 |
1,1'-Biphenyl-2-yl Acetate Related Literature
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 1,1'-Biphenyl-2-yl Acetate
Exploring the Potential of Biphenyl-2-yl Acetate (CAS No3271-80-5) in Biomedical Applications
Biphenyl-2-yl acetate, also known by its CAS number 3271-80-5, is a versatile organic compound that has garnered significant attention in the field of biomedical research. This compound belongs to the family of ethyl esters, characterized by its unique chemical structure. Comprising two phenyl groups connected via an acetate moiety, Biphenyl-2-yl acetate exhibits a range of properties that make it a valuable subject for scientific investigation.
Recent studies have highlighted the potential of Biphenyl-2-yl acetate in various biomedical applications. One of the most promising areas of research involves its role as a bioactive compound. Researchers have explored its ability to interact with biological systems, particularly in the context of disease treatment and therapeutic development. These investigations have revealed that Biphenyl-2-yl acetate can modulate key cellular pathways, offering potential benefits in the management of conditions such as cancer, neurodegenerative disorders, and inflammatory diseases.
The chemical structure of Biphenyl-2-yl acetate contributes significantly to its biological activity. The phenyl groups provide a rigid aromatic framework, while the acetate moiety introduces functional groups that can engage with cellular components. This dual functionality makes it an attractive candidate for designing drugs that target multiple pathways simultaneously. For instance, studies have demonstrated that Biphenyl-2-yl acetate can act as an agonist or antagonist in receptor-mediated processes, depending on the concentration and specific biological context.
In addition to its direct therapeutic applications, Biphenyl-2-yl acetate has also been explored for its potential as a scaffold molecule in drug development. Its structural versatility allows for easy modification and functionalization, enabling researchers to create tailored derivatives with enhanced bioavailability and selectivity. This approach has led to the synthesis of several analogs, each with unique pharmacological profiles that address specific therapeutic needs.
Recent advancements in molecular modeling and in silico drug discovery have further enhanced our understanding of Biphenyl-2-yl acetate's mechanisms of action. By employing computational tools, scientists can predict how this compound interacts with target proteins and identify key residues that mediate these interactions. These insights are crucial for optimizing its therapeutic potential and minimizing off-target effects.
Another area of active research involves the evaluation of Biphenyl-2-yl acetate's cytotoxicity and selectivity. Preclinical studies have shown that it exhibits a favorable safety profile, with minimal toxicity to healthy cells while effectively targeting pathogenic cells. This balance is particularly valuable in cancer treatment, where preserving normal tissue function is essential for improving patient outcomes.
Beyond its direct therapeutic applications, Biphenyl-2-yl acetate has also been investigated for its potential as a nanoformulation agent. Researchers have explored the use of this compound in designing drug delivery systems that improve pharmacokinetics and enhance targeting efficiency. These formulations leverage Biphenyl-2-yl acetate's physicochemical properties to create stable and biocompatible carriers, which can be customized for specific disease contexts.
Looking ahead, the continued exploration of Biphenyl-2-yl acetate holds great promise for advancing biomedical science. Its unique combination of chemical structure and biological activity positions it as a valuable tool in the development of next-generation therapies. As research progresses, we are likely to uncover new applications and refine our understanding of its mechanisms, further solidifying its role in biomedical innovation.
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